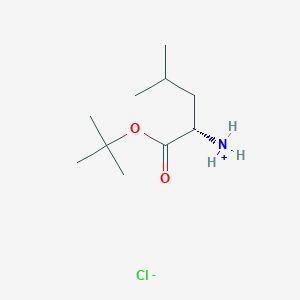

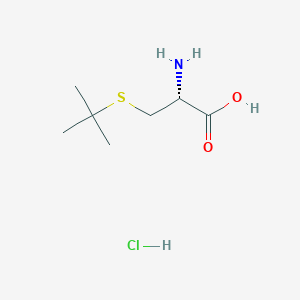

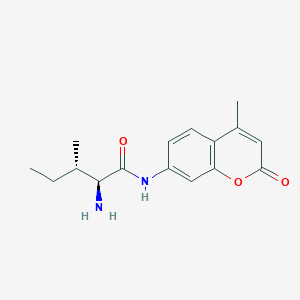

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

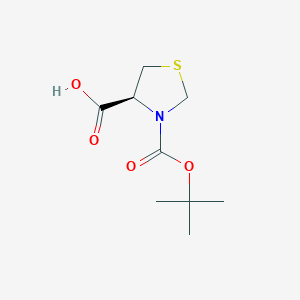

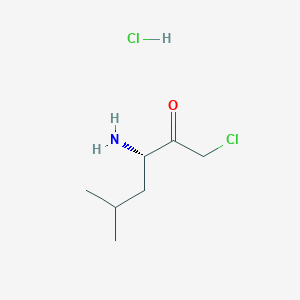

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as AMMC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

Several studies have focused on synthesizing and characterizing derivatives of compounds structurally similar to (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide. These derivatives often exhibit significant biological activities, including antimicrobial properties. For instance:

Synthesis of Substituted Chromeno[2,3-d]pyrimidinone Derivatives :

- A study described the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using a solvent-free condensation process. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Ghashang, Mansoor, & Aswin, 2013).

Antimicrobial Activity of Coumarin Derivatives :

- Research into the synthesis of [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and related compounds revealed significant inhibitory activity against bacterial growth, indicating their potential as potent antimicrobial agents (Al-Rifai, Ayoub, Shakya, Safieh, & Mubarak, 2011).

Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides :

- The Beckmann rearrangement of spiro-fused cycloalkanone oximes led to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, indicating a method for creating structurally complex and potentially biologically active compounds (Savel'ev, Tikhonov, & Rybalova, 2016).

Synthesis of Thiazolidin-4-ones Based on Coumarin Acids :

- A study explored the synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which are proposed to be screened for antibacterial activity against various bacteria (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biochemical Applications and Probe Development

Some studies have focused on developing fluorescent probes and analyzing biochemical pathways, which are critical in medical research and diagnostics:

- Development of Fluorescent Probes :

- A fluorescent probe was developed for the selective detection of glutathione and cysteine in living cells, showcasing the application of coumarin derivatives in biological imaging and diagnostics (Wei, Yin, Shen, Zhang, Deng, Xue, Li, Guo, Zhang, & Yao, 2013).

Multitarget Strategies in Disease Treatment

Coumarin derivatives are also being studied for their therapeutic potential, particularly in addressing complex diseases like Alzheimer's:

- Alzheimer's Disease Treatment :

- A multitarget strategy involving the design, synthesis, and evaluation of coumarin-based derivatives was studied, aiming to address Alzheimer's disease by modifying the biological profile of the compounds (Montanari et al., 2016).

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILEIUKVIPULY-VFZGTOFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.